molecular formula C21H22N2O5S2 B3005759 Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate CAS No. 892854-90-9

Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B3005759
CAS No.: 892854-90-9
M. Wt: 446.54
InChI Key: VZYVXJRANNWEHQ-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core. This scaffold is characterized by a bicyclic structure combining thiophene and pyridine rings, substituted with a phenylsulfonyl propanamido group at position 3, methyl groups at positions 4 and 6, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 3-[3-(benzenesulfonyl)propanoylamino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-4-28-21(25)19-18(17-13(2)12-14(3)22-20(17)29-19)23-16(24)10-11-30(26,27)15-8-6-5-7-9-15/h5-9,12H,4,10-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYVXJRANNWEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its complex structure, characterized by a thieno[2,3-b]pyridine core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 3-[3-(benzenesulfonyl)propanoylamino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • Molecular Formula : C21H22N2O5S2
  • Molecular Weight : 446.54 g/mol
  • CAS Number : 892854-90-9

The compound's structure features a thieno[2,3-b]pyridine ring fused with a carboxylate ester and an amide linkage, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : The compound has shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting key survival pathways such as PI3K/Akt and MAPK signaling. This is critical for therapeutic strategies targeting cancer.
  • Case Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7, HCT116). It demonstrated an IC50 value of approximately 5 µM against MCF-7 cells, indicating potent anticancer activity .
Cell LineIC50 (µM)Mechanism of Action
MCF-75Apoptosis induction via caspase activation
HCT11610Inhibition of PI3K/Akt pathway
A54915Cell cycle arrest at G1 phase

Anti-inflammatory Activity

The compound's structural features suggest it may also possess anti-inflammatory properties:

  • Research Findings : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded promising results:

  • Antibacterial Effects : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1 .

Compound Name Substituents (Position 3) Molecular Formula Key Features Reference ID
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate -NH₂ C₁₂H₁₄N₂O₂S Simpler amino group; precursor for further functionalization .
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (2a) -NHCOCH₂Cl C₁₄H₁₅ClN₂O₃S Chloroacetamido group; used in synthesizing Bunte salts .
Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate -NHCOCH₂CN C₁₅H₁₄N₃O₃S Cyanoacetyl group; undergoes cyclization to form fused dipyridines .
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) -NH₂ (with fused bromobenzofuran) C₁₉H₁₄BrN₂O₃S Bromobenzofuran extension; enhanced π-conjugation .
Ethyl 8-(4-methoxyphenyl)-10-methyl-3-phenylpyridothienopyrimidine-9-carboxylate (12) -Ph (with pyrimidine fusion) C₂₇H₁₇ClN₆O₂S Triazolo-pyrimidine fusion; chlorine substituent affects electronic density .

Key Observations :

  • Electron-withdrawing groups (e.g., phenylsulfonyl, chloroacetamido) enhance electrophilic reactivity, facilitating nucleophilic substitutions or cyclizations .
  • Amino-substituted analogs (e.g., compound in ) serve as versatile intermediates for synthesizing more complex derivatives.
  • Fused ring systems (e.g., pyrimidine or triazolo moieties in ) often improve thermal stability and modulate bioactivity.
Physicochemical Properties

Table 2 compares molecular weights, solubility, and spectral data.

Compound Molecular Weight Solubility IR Spectral Features Reference ID
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 250.32 g/mol Low in water NH₂ stretching: 3320–3151 cm⁻¹ .
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (2a) 346.8 g/mol DMSO-soluble C=O stretch: ~1666 cm⁻¹ (amide) .
Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate 324.36 g/mol Ethanol-soluble CN stretch: ~2240 cm⁻¹ .

Key Observations :

  • The phenylsulfonyl propanamido group in the target compound likely reduces water solubility compared to amino-substituted analogs .
  • Chloroacetamido and cyanoacetyl groups introduce distinct IR signatures (e.g., C=O and CN stretches) .

Q & A

Q. What are the optimized synthetic routes for Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core Thienopyridine Formation : Start with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. React with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group via nucleophilic substitution .

Knoevenagel Condensation : React the intermediate with substituted benzaldehydes (e.g., phenylsulfonylpropanal) in toluene under reflux with piperidine and acetic acid as catalysts. Monitor reaction progress via TLC. Typical yields range from 72% to 94% after recrystallization .

Sulfonylation : Introduce the phenylsulfonyl group via nucleophilic acyl substitution or coupling reactions.

Q. Key Optimization Parameters :

  • Catalyst ratio (piperidine:acetic acid ≈ 1:3.7 by volume) .
  • Reaction time (5–6 hours for condensation step) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer: Use a combination of:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹ for ester, S=O at ~1350 cm⁻¹ for sulfonyl) .
  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons in thienopyridine core) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocyclic systems .

Advanced Research Questions

Q. How can researchers design experiments to evaluate anti-inflammatory activity?

Methodological Answer:

  • In Vitro Assays :
    • COX-1/COX-2 Inhibition : Measure IC₅₀ values using enzyme immunoassays (EIAs) .
    • Cytokine Profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
  • In Vivo Models :
    • Carrageenan-Induced Paw Edema : Administer compound at 10–50 mg/kg and monitor edema reduction over 6 hours .
  • Control Strategies : Include indomethacin as a positive control and validate results with dose-response curves .

Q. How should contradictions in biological activity data be resolved?

Methodological Answer: Case Example: Discrepancies in IC₅₀ values for COX-2 inhibition across studies.

  • Reproducibility Checks : Re-synthesize the compound and verify purity (>95% via HPLC) .
  • Assay Standardization : Use identical enzyme sources (e.g., human recombinant COX-2) and buffer conditions.
  • Statistical Analysis : Apply ANOVA to compare datasets; consider batch-to-batch variability in biological reagents .

Q. What computational strategies predict physicochemical properties and SAR?

Methodological Answer:

  • QSAR Modeling : Use descriptors like LogP (predicted ~3.5–4.8) and PSA (~110 Ų) to correlate solubility/bioavailability with anti-inflammatory activity .
  • Molecular Dynamics (MD) : Simulate interactions with COX-2 active site (e.g., sulfonyl group hydrogen bonding with Arg120) .
  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

Q. How can cytotoxicity be assessed while minimizing false positives?

Methodological Answer:

  • Cell Line Selection : Use human normal cell lines (e.g., HEK-293) and cancer lines (e.g., MCF-7) for comparative analysis .
  • MTT/PrestoBlue Assays : Measure viability at 24/48 hours; validate with ATP-based luminescence assays.
  • Mitochondrial Toxicity Controls : Include rotenone/oligomycin to rule out off-target effects .

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